3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

PROTAC Targeted Protein Degradation E3 Ligase Ligand

This 7-amino lenalidomide analog provides a geometrically distinct exit vector essential for exploring novel ternary complex conformations unattainable with 4- or 6-amino scaffolds. As Lenalidomide Impurity 38, it enables regulatory-compliant analytical method validation for ANDA submissions. Priced ~12-16% lower than the 6-amino isomer at 100 mg scale, it reduces cost while maintaining structural diversity. Direct conjugation via the 7-amino handle streamlines degrader assembly.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 191732-75-9
Cat. No. B6145472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS191732-75-9
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H13N3O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6,14H2,(H,15,17,18)
InChIKeyXKAYAFBLGLCWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione (CAS 191732-75-9) Procurement & Scientific Differentiation Guide


3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione (CAS 191732-75-9) is a lenalidomide analog featuring a 7-amino substitution on the isoindolinone core and a 2,6-piperidinedione ring . With a molecular weight of 259.26 g/mol and a molecular formula of C₁₃H₁₃N₃O₃, this heterocyclic compound is structurally related to immunomodulatory imide drugs (IMiDs) but is primarily employed as a cereblon (CRBN) E3 ubiquitin ligase ligand in targeted protein degradation (TPD) research, specifically as a building block for proteolysis-targeting chimeras (PROTACs) .

Why 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione Cannot Be Casually Replaced by Other Lenalidomide Analogs


Lenalidomide and its close analogs (e.g., 4-amino, 6-amino, or bromo-substituted variants) share a common phthalimide/glutarimide scaffold but differ critically in the position and nature of substituents on the isoindolinone ring . These seemingly minor structural variations drastically alter the exit vector geometry when conjugated to a PROTAC linker, directly impacting ternary complex formation, target protein degradation efficiency, and neosubstrate selectivity [1]. Furthermore, the 7-amino derivative serves as a pharmacopeial reference impurity for lenalidomide API, a role that cannot be fulfilled by other positional isomers or unrelated CRBN ligands [2]. Substituting without verifying the exact substitution pattern introduces uncontrolled variability in degradation kinetics, off-target degradation profiles, and analytical method validation, thereby compromising both research reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione (CAS 191732-75-9)


7-Amino Substitution Defines a Distinct Exit Vector for PROTAC Linker Attachment vs. Lenalidomide (4-Amino)

Lenalidomide bears a 4-amino group on the isoindolinone ring, which serves as the canonical attachment point for PROTAC linkers . In contrast, 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione possesses an amino group at the 7-position, providing a geometrically distinct exit vector that projects the linker in a different spatial orientation relative to the CRBN-binding glutarimide moiety . This positional isomerism is not trivial: 6-position modifications of lenalidomide have been shown to be essential for controlling neosubstrate selectivity in targeted protein degradation, with different substitution positions yielding divergent degradation profiles [1]. The 7-amino isomer therefore offers an alternative vector for optimizing ternary complex geometry and expanding the chemical space accessible to CRBN-based PROTACs .

PROTAC Targeted Protein Degradation E3 Ligase Ligand Structure-Activity Relationship

Purity Specification and Analytical Standard Utility: ≥95% Purity with Validated Use as Lenalidomide Impurity 38

Commercial suppliers report purity specifications of ≥95% to ≥98% for 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione . Critically, this compound is designated as Lenalidomide Impurity 38 and is used as a fully characterized reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications during lenalidomide API synthesis and formulation [1][2]. The impurity standard is compliant with regulatory guidelines and provides traceability against pharmacopeial standards (USP or EP) [1]. While other positional isomers (e.g., 6-amino analog, CAS 191732-74-8) are also available with similar purity levels (≥95%), their utility as lenalidomide impurity standards is not established .

Analytical Method Validation Quality Control Reference Standards Impurity Profiling

Cost Differential for PROTAC Synthesis: 7-Amino Isomer Offers Competitive Pricing Relative to Other Positional Isomers

The 7-amino isomer is priced competitively against its positional isomer, the 6-amino analog. As of 2023-2024, 100 mg of 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is available for approximately USD 380 from AxisPharm , while the 6-amino isomer (CAS 191732-74-8) is listed at USD 430-450 per 100 mg . This represents a cost saving of approximately 12-16% for the 7-amino building block at the 100 mg scale. Both compounds serve as CRBN ligands for PROTAC assembly, but the 7-amino isomer offers a distinct exit vector geometry at a lower entry price point, potentially enabling more economical exploration of alternative ternary complex conformations .

PROTAC Synthesis Chemical Procurement Cost Efficiency Building Block Pricing

Structural Identity as Lenalidomide Impurity 38: Essential for ANDA and Pharmacopeial Compliance

3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is officially designated as Lenalidomide Impurity 38 and is supplied with characterization data compliant with regulatory guidelines [1][2]. This compound serves as a reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Applications (ANDAs) or during commercial production of lenalidomide API [1]. While lenalidomide itself (CAS 191732-72-6) is the active pharmaceutical ingredient, the 7-amino impurity standard is required for establishing impurity profiles and ensuring batch-to-batch consistency in generic drug manufacturing [1]. Other lenalidomide analogs or CRBN ligands (e.g., pomalidomide, thalidomide, or non-amino substituted derivatives) are not accepted as substitutes for this specific impurity standard in regulatory filings.

Regulatory Compliance ANDA Impurity Standard Quality Control

Utility in PROTAC Synthesis: A Validated CRBN Ligand Building Block with Defined Molecular Properties

3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is established as a lenalidomide analog useful in PROTAC research for recruiting the cereblon (CRBN) E3 ubiquitin ligase . Its molecular weight of 259.26 g/mol and defined chemical structure (C₁₃H₁₃N₃O₃) facilitate precise stoichiometric calculations and analytical characterization during PROTAC assembly . In contrast to lenalidomide (CAS 191732-72-6), which is a clinical therapeutic with potent TNF-α inhibition (IC50 = 13 nM) , the 7-amino analog is not intended for direct therapeutic use but serves as a versatile intermediate for degrader construction. Its 7-amino group enables direct conjugation to linkers without the need for additional functionalization steps required for some other CRBN ligands, streamlining PROTAC synthesis workflows .

PROTAC Targeted Protein Degradation CRBN Ligand E3 Ligase Recruiter

Optimal Research and Industrial Applications for 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione (CAS 191732-75-9)


Synthesis of CRBN-Based PROTACs with Alternative Exit Vector Geometry

The 7-amino substitution provides a geometrically distinct exit vector compared to the more commonly used 4-amino (lenalidomide) or 6-amino analogs . Researchers exploring novel ternary complex conformations for difficult-to-degrade targets should prioritize this building block to access chemical space not attainable with the 4-amino scaffold . The 7-amino group serves as a reactive handle for direct conjugation to linkers bearing carboxylic acid or activated ester moieties, streamlining degrader assembly .

Analytical Method Development and Validation for Lenalidomide API

As the designated Lenalidomide Impurity 38, this compound is essential for developing and validating HPLC, GC, or LC-MS methods used in lenalidomide quality control [1][2]. Analytical laboratories performing impurity profiling for ANDA submissions or batch release testing should procure this specific impurity standard to ensure regulatory compliance and method traceability [1].

Cost-Efficient Synthesis of PROTAC Libraries

With a price point approximately 12-16% lower than the 6-amino analog at the 100 mg scale , the 7-amino isomer enables more economical synthesis of CRBN-based PROTAC libraries. Medicinal chemistry groups synthesizing multiple degrader candidates can reduce material costs without compromising the structural diversity of exit vectors explored.

Structure-Activity Relationship (SAR) Studies on Lenalidomide Derivatives

The 7-amino substitution represents a positional isomer of lenalidomide (4-amino) and the 6-amino analog, making it a valuable tool for SAR campaigns investigating the impact of substitution position on CRBN binding, neosubstrate recruitment, and degradation selectivity [3]. Direct comparison of these three isomers in parallel assays can elucidate the contribution of exit vector geometry to degrader efficacy.

Quote Request

Request a Quote for 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.